

# commercial availability and suppliers of (3-(Ethoxycarbonyl)-2-fluorophenyl)boronic acid

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## Compound of Interest

Compound Name: (3-(Ethoxycarbonyl)-2-fluorophenyl)boronic acid

Cat. No.: B1437274

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An In-Depth Technical Guide to **(3-(Ethoxycarbonyl)-2-fluorophenyl)boronic acid**:  
Commercial Availability, Applications, and Quality Control

## Abstract

**(3-(Ethoxycarbonyl)-2-fluorophenyl)boronic acid**, a trifunctional aromatic building block, has emerged as a critical reagent in modern organic synthesis. Its unique substitution pattern—featuring a boronic acid, a fluorine atom, and an ethoxycarbonyl group—provides synthetic chemists with a versatile tool for constructing complex molecular architectures. This guide offers a comprehensive overview for researchers and drug development professionals, detailing the compound's physicochemical properties, commercial availability, and primary applications, with a focus on the Suzuki-Miyaura cross-coupling reaction. Furthermore, it addresses the critical aspects of quality control, handling, and storage, providing a field-proven framework for its effective use in a research and development setting.

## Introduction: A Versatile Building Block

**(3-(Ethoxycarbonyl)-2-fluorophenyl)boronic acid** is an organoboron compound of significant interest in medicinal chemistry and materials science. The presence of three distinct functional groups on the phenyl ring makes it a highly valuable intermediate.

- **Boronic Acid Moiety:** Serves as the reactive handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, enabling the formation of carbon-

carbon bonds.[\[1\]](#)[\[2\]](#)[\[3\]](#)

- **Fluorine Atom:** The ortho-fluorine substituent profoundly influences the molecule's electronic properties and conformation. In drug discovery, fluorine substitution is a well-established strategy for modulating metabolic stability, pKa, and binding affinity.
- **Ethoxycarbonyl Group:** This ester functionality acts as a synthetic handle for further derivatization, such as hydrolysis to the corresponding carboxylic acid or amidation, allowing for the extension of the molecular scaffold.

The combination of these features allows for the streamlined synthesis of highly functionalized biaryl compounds, which are common motifs in active pharmaceutical ingredients (APIs) and advanced materials.[\[1\]](#)

## Physicochemical and Structural Properties

A thorough understanding of the compound's fundamental properties is essential for its successful application. Key data is summarized below.

Property	Value	Reference(s)
CAS Number	1072952-52-3	<a href="#">[4]</a> <a href="#">[5]</a>
Molecular Formula	C <sub>9</sub> H <sub>10</sub> BFO <sub>4</sub>	<a href="#">[5]</a>
Molecular Weight	211.98 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
Synonyms	2-Fluoro-3-(ethoxycarbonyl)phenylboronic acid, Ethyl 3-borono-2-fluorobenzoate	<a href="#">[5]</a>
Appearance	Typically a white to off-white crystalline powder.	<a href="#">[1]</a>
Storage	Store at room temperature or refrigerated (2-8°C). Sensitive to moisture.	<a href="#">[1]</a> <a href="#">[2]</a>

## Commercial Availability and Sourcing

**(3-(Ethoxycarbonyl)-2-fluorophenyl)boronic acid** is readily available from a variety of specialty chemical suppliers. When sourcing this reagent, researchers should prioritize suppliers who provide comprehensive analytical data to ensure lot-to-lot consistency.

Supplier	Example Catalog Number	Purity	Notes
Ambeed	A747141	>95% (Typical)	Available through distributors like Doron Scientific. <a href="#">[4]</a>
Parchem	-	-	A supplier of specialty chemicals, including this boronic acid. <a href="#">[5]</a>
GlobalChemMall	-	-	A wholesale supplier based in China. <a href="#">[6]</a>
Chem-Impex	40194	98-105% (by titration)	Provides detailed specifications for a structurally similar isomer. <a href="#">[1]</a>
TCI Chemicals	-	>98.0%	TCI offers a wide range of boronic acids, including related structures. <a href="#">[7]</a>

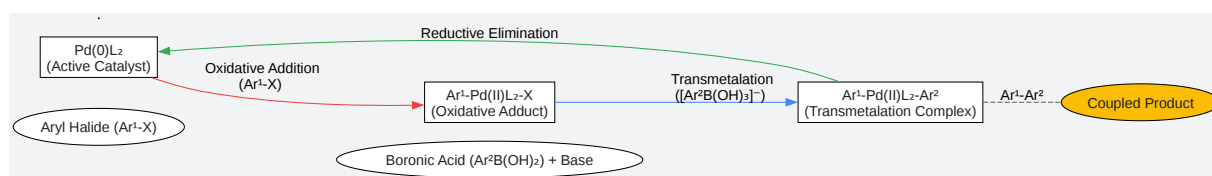
Note: The availability, catalog numbers, and purity levels are subject to change. It is crucial to consult the specific supplier's catalog and certificate of analysis for the most current information.

## Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of **(3-(Ethoxycarbonyl)-2-fluorophenyl)boronic acid** is as a coupling partner in the Suzuki-Miyaura reaction.[8] This palladium-catalyzed process is one of the most powerful methods for constructing C(sp<sup>2</sup>)-C(sp<sup>2</sup>) bonds, forming the backbone of countless complex molecules.[8]

## Mechanistic Causality

The reaction proceeds via a well-established catalytic cycle involving a Pd(0)/Pd(II) couple. The choice of base, solvent, and palladium ligand is critical for achieving high yields, particularly with sterically hindered or electronically challenging substrates. The base (e.g., K<sub>2</sub>CO<sub>3</sub>, CsF) plays a crucial role in activating the boronic acid through the formation of a more nucleophilic boronate complex, which facilitates the key transmetalation step.[9][10]



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**Figure 1:** Simplified catalytic cycle of the Suzuki-Miyaura reaction.

## General Experimental Protocol

This protocol is a representative starting point. Optimization of the catalyst, base, solvent, and temperature is often necessary for specific substrates.

- **Inert Atmosphere:** To a dry reaction vessel, add **(3-(Ethoxycarbonyl)-2-fluorophenyl)boronic acid** (1.2 equiv.), the desired aryl halide (Ar-X, 1.0 equiv.), and the palladium catalyst (e.g., Pd(PPh<sub>3</sub>)<sub>4</sub>, 1-5 mol%).
- **Reagent Addition:** Add the base (e.g., K<sub>2</sub>CO<sub>3</sub>, 2.0-3.0 equiv.).

- Solvent: Degas and add the solvent system (e.g., a mixture of toluene and water or dioxane/water). The use of aqueous conditions is common and often beneficial.[8]
- Reaction: Heat the mixture under an inert atmosphere (Nitrogen or Argon) at a temperature typically ranging from 65-100 °C.[11]
- Monitoring: Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS).
- Workup: Upon completion, cool the reaction to room temperature. Perform an aqueous workup, typically extracting the product into an organic solvent like ethyl acetate.
- Purification: Dry the organic layer (e.g., over  $\text{MgSO}_4$  or  $\text{Na}_2\text{SO}_4$ ), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.

## Quality Control and Analytical Strategy

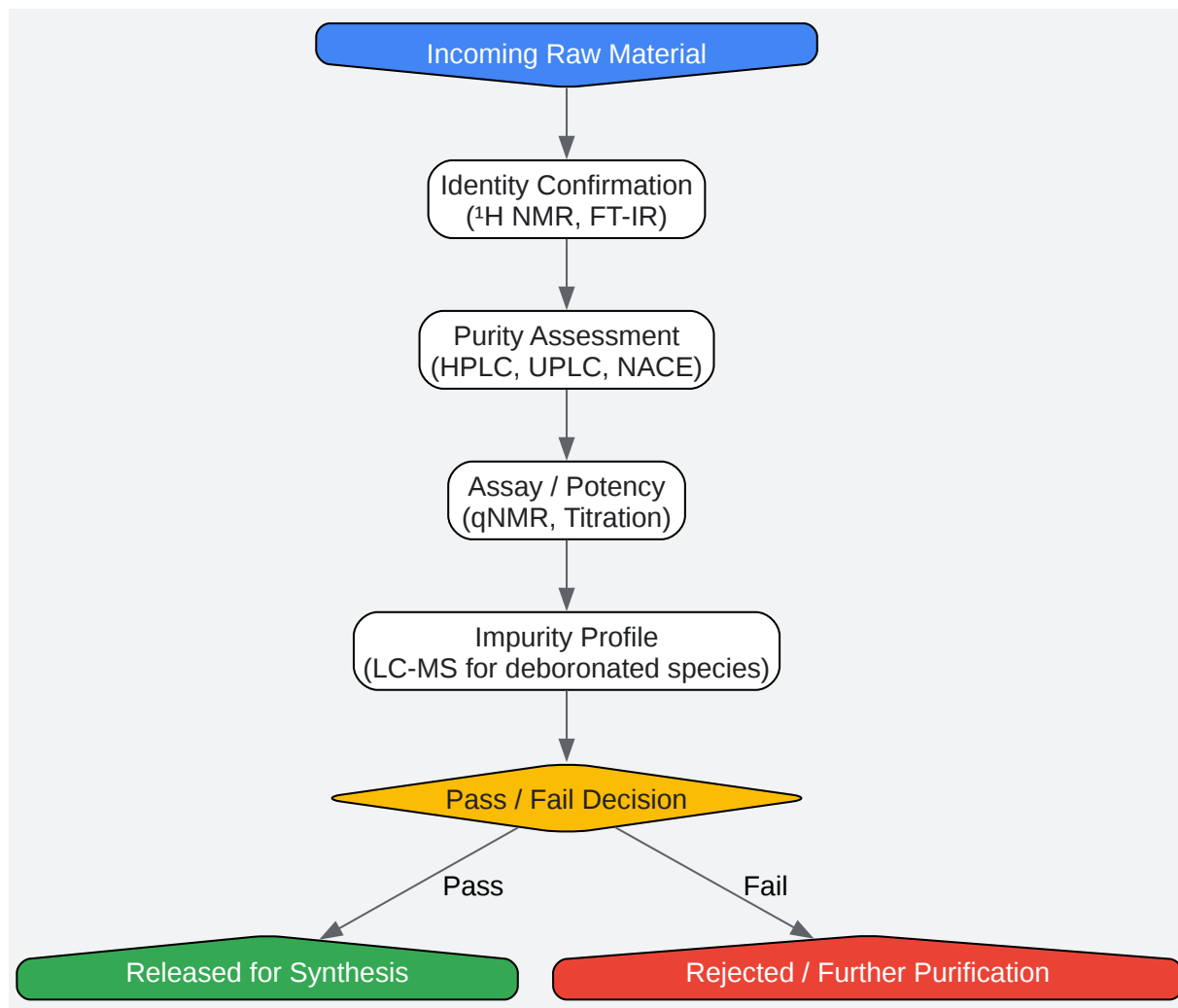
The analysis of boronic acids presents unique challenges due to their chemical nature. A robust QC strategy is essential to ensure the reliability of experimental results.[12][13]

### Key Challenges

- Anhydride Formation: Boronic acids can reversibly form boroxines (cyclic anhydrides) upon dehydration. This can complicate characterization by  $^1\text{H}$  NMR and mass spectrometry, though it does not typically impede reactivity in Suzuki couplings.
- Hydrolysis of Esters: The corresponding pinacol esters of boronic acids are widely used but are susceptible to hydrolysis back to the boronic acid, especially under typical reversed-phase HPLC conditions.[13][14]
- Potential Impurities: A common process-related impurity is the protodeboronated species (ethyl 2-fluorobenzoate), which can arise during synthesis or storage. Residual boronic acids in final APIs may be considered potential genotoxic impurities, necessitating strict control. [15]

### Recommended Analytical Workflow

A self-validating system for quality control should include multiple orthogonal analytical techniques.



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**Figure 2:** A typical quality control workflow for boronic acid reagents.

Recommended Techniques:

- Identity:  $^1\text{H}$  NMR spectroscopy is essential for confirming the structure.

- Purity: Reversed-phase HPLC can be challenging due to poor peak shape and on-column degradation.[12] The use of specialized columns or non-aqueous capillary electrophoresis (NACE) can provide more accurate and reliable results for boronic acids and their esters.[12]
- Assay: Quantitative determination of the boronic acid content is often performed by titration. [1]
- Water Content: Karl Fischer titration is recommended to quantify water content, as moisture can affect stability and reactivity.

## Conclusion

**(3-(Ethoxycarbonyl)-2-fluorophenyl)boronic acid** is a commercially accessible and highly effective building block for the synthesis of complex organic molecules. Its utility, primarily demonstrated in the Suzuki-Miyaura cross-coupling, provides a direct route to functionalized biaryl structures that are of high interest in pharmaceutical and materials science research. For successful and reproducible results, researchers must source high-quality material and employ a rigorous analytical strategy to account for the inherent challenges associated with the analysis of boronic acids. By understanding its properties, applications, and handling requirements, scientists can fully leverage the synthetic potential of this versatile reagent.

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